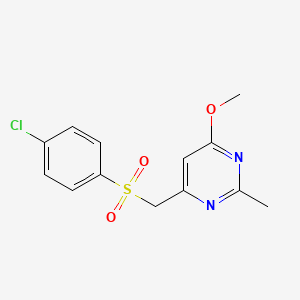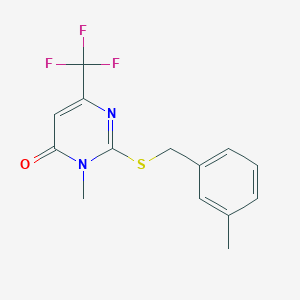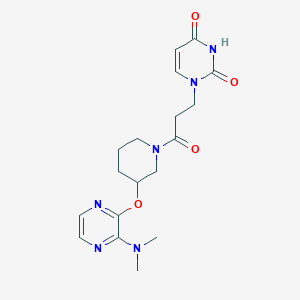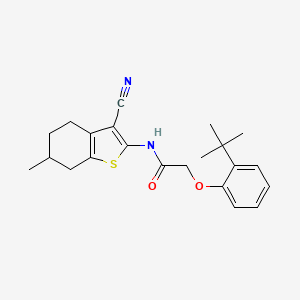
N-(4-methoxyphenyl)-2-((5-((2-(4-methoxyphenyl)acetamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves various coupling methods, such as the use of dicyclohexylcarbodiimide (DCC) and azide coupling methods, to join amino acid esters with carboxylic acid derivatives . These methods could potentially be applied to the synthesis of "N-(4-methoxyphenyl)-2-((5-((2-(4-methoxyphenyl)acetamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide" by adapting the specific reactants and conditions to accommodate the unique structural features of the target compound.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as NMR, FTIR, and MS, as well as X-ray crystallography . These techniques could be used to determine the structure of "N-(4-methoxyphenyl)-2-((5-((2-(4-methoxyphenyl)acetamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide" and confirm its purity and identity.
Chemical Reactions Analysis
Similar compounds have been shown to undergo reactions such as hydrolysis and alcoholysis, leading to the formation of silanols and other derivatives . The reactivity of "N-(4-methoxyphenyl)-2-((5-((2-(4-methoxyphenyl)acetamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide" could be explored in the context of these reactions to understand its stability and potential transformations under physiological conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting point, and hydrogen bonding patterns, have been studied to understand their behavior in biological systems . These properties are crucial for determining the bioavailability and pharmacokinetics of the compound. The same analyses would be necessary for "N-(4-methoxyphenyl)-2-((5-((2-(4-methoxyphenyl)acetamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide" to predict its behavior in vivo.
Applications De Recherche Scientifique
Synthesis and Biological Activity Evaluation
Compounds bearing acetamide and methoxyphenyl groups, including various derivatives of 1,2,4-triazoles, have been extensively studied for their biological activities. A notable example includes the synthesis of N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines, which demonstrated inhibition activity against the HCT 116 cancer cell line. This study illustrates the anticancer potential of such compounds, highlighting the relevance of structural features like those found in the queried compound for developing new therapeutic agents (G. Kumar et al., 2019).
Antimicrobial Activity
The antimicrobial properties of compounds containing acetamide and triazole functionalities have been explored, demonstrating the significance of these moieties in contributing to the activity against a variety of bacterial and fungal pathogens. This is evident in the work on novel synthesis approaches that yield compounds evaluated for their inhibition potential against bovine carbonic anhydrase and acetylcholinesterase enzymes, pointing to the versatility of such chemical structures in addressing different biological targets (N. Virk et al., 2018).
Enzyme Inhibition
The structural attributes related to the compound have been leveraged in the design and synthesis of enzyme inhibitors. This includes the development of molecules targeting enzymes such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. Compounds featuring methoxyphenyl and acetamide groups have shown promising inhibitory activity, further underscoring their potential in therapeutic applications and as tools for probing enzyme functions (N. Virk et al., 2018).
Propriétés
IUPAC Name |
N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O4S/c1-35-22-12-8-19(9-13-22)16-25(33)28-17-24-30-31-27(32(24)21-6-4-3-5-7-21)37-18-26(34)29-20-10-14-23(36-2)15-11-20/h3-15H,16-18H2,1-2H3,(H,28,33)(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOOEZDUYKZKRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-((5-((2-(4-methoxyphenyl)acetamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-Fluoro-1-[4-(morpholin-4-ylmethyl)phenyl]-5,5-dioxo-4H-thiochromeno[4,3-c]pyrazol-3-yl]-morpholin-4-ylmethanone](/img/structure/B2511894.png)

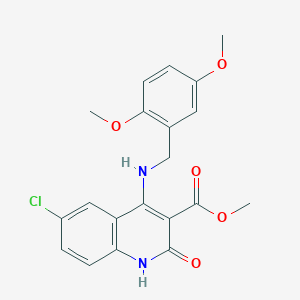
![3-benzylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2511898.png)

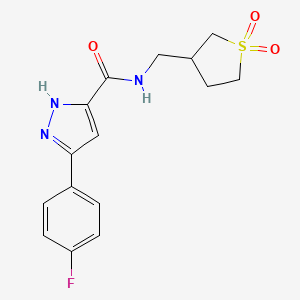
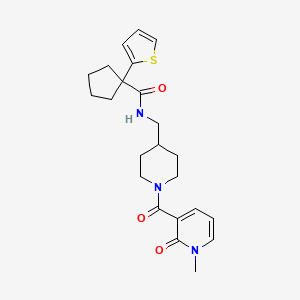
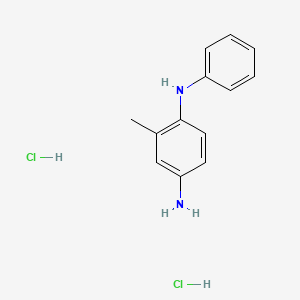
![(Z)-ethyl 2-(2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2511904.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate](/img/structure/B2511906.png)
